molecular formula C11H19BO3 B13626855 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

Cat. No.: B13626855
M. Wt: 210.08 g/mol
InChI Key: NYMWAWCQYCFVLL-UHFFFAOYSA-N
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Description

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is a boronic ester compound that has gained attention in organic synthesis and medicinal chemistry. The compound features a cyclobutanone ring substituted with a boronic ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the borylation of cyclobutanone derivatives. One common method is the reaction of cyclobutanone with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Cyclobutanol derivatives.

    Substitution: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: In the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Potential use in the synthesis of pharmaceuticals, particularly in the development of anticancer agents.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism by which 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one exerts its effects involves the interaction of the boronic ester group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group forms a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The cyclobutanone ring provides structural stability and reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which provides additional reactivity and stability compared to other boronic esters. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C11H19BO3

Molecular Weight

210.08 g/mol

IUPAC Name

3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one

InChI

InChI=1S/C11H19BO3/c1-9(2)10(3,4)15-12(14-9)11(5)6-8(13)7-11/h6-7H2,1-5H3

InChI Key

NYMWAWCQYCFVLL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC(=O)C2)C

Origin of Product

United States

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